2'-Bromo-3',6'-difluorophenacyl chloride
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Overview
Description
2'-Bromo-3',6'-difluorophenacyl chloride is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a phenacyl chloride backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Phenacyl Chloride: The compound can be synthesized by the halogenation of phenacyl chloride using bromine and fluorine sources under controlled conditions.
Direct Halogenation: Direct halogenation of the corresponding phenol derivative followed by acylation with chloroformates can also yield the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and ensure the safety of the operators.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding bromo-fluoro-phenol derivative.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: 2'-Bromo-3',6'-difluorophenyl carboxylic acid.
Reduction: 2'-Bromo-3',6'-difluorophenol.
Substitution: Various substituted phenacyl chlorides depending on the nucleophile used.
Scientific Research Applications
2'-Bromo-3',6'-difluorophenacyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to understand the role of halogenated compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2'-Bromo-3',6'-difluorophenacyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogenated structure makes it reactive and versatile in various chemical processes.
Comparison with Similar Compounds
2'-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl group instead of acyl chloride.
3,6-Dibromo-2-fluorobenzaldehyde: Contains bromine and fluorine atoms but has an aldehyde group instead of acyl chloride.
Uniqueness: 2'-Bromo-3',6'-difluorophenacyl chloride is unique due to its combination of bromine and fluorine atoms on the phenacyl chloride backbone, which imparts distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
Molecular Formula |
C8H4BrClF2O |
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Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(2-bromo-3,6-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-8-5(12)2-1-4(11)7(8)6(13)3-10/h1-2H,3H2 |
InChI Key |
FHWCSDKISNXWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CCl)Br)F |
Origin of Product |
United States |
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